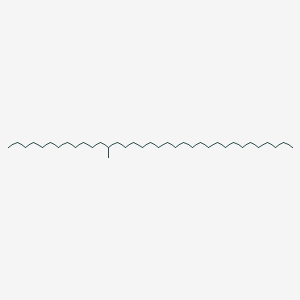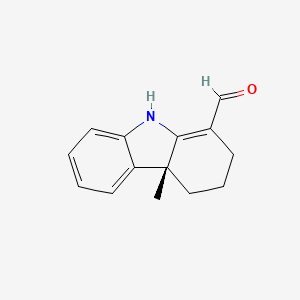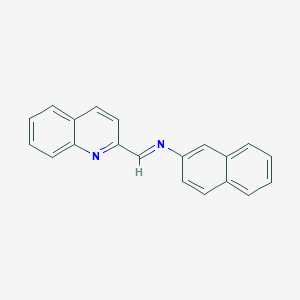
2-Naphthalenamine, N-(2-quinolinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenamine, N-(2-quinolinylmethylene)- is an organic compound that belongs to the class of naphthylamines It is characterized by the presence of a naphthalene ring system bonded to an amine group, which is further linked to a quinoline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, N-(2-quinolinylmethylene)- typically involves the condensation of 2-naphthylamine with 2-quinolinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenamine, N-(2-quinolinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of naphthylamine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and naphthylamine derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenamine, N-(2-quinolinylmethylene)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, N-(2-quinolinylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A related compound with similar structural features but lacking the quinoline moiety.
Quinoline derivatives: Compounds that contain the quinoline ring system but may have different substituents.
Uniqueness
2-Naphthalenamine, N-(2-quinolinylmethylene)- is unique due to its combined naphthalene and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
57727-79-4 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-2-7-17-13-18(11-9-15(17)5-1)21-14-19-12-10-16-6-3-4-8-20(16)22-19/h1-14H |
InChI Key |
ZKHYCDOIFQEAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


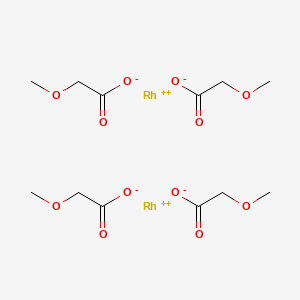
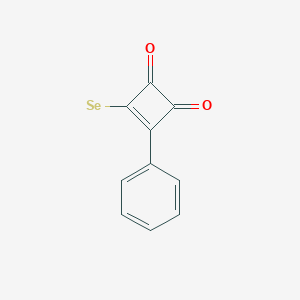
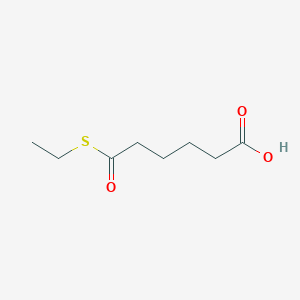
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

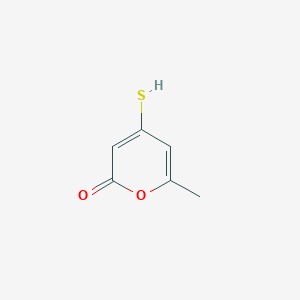
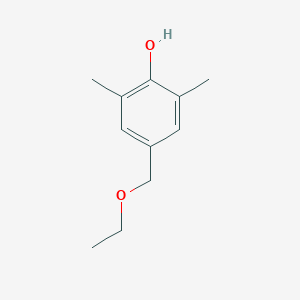
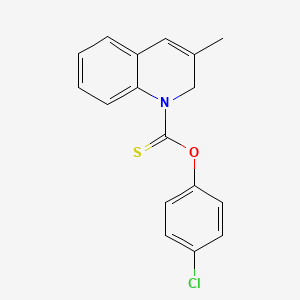
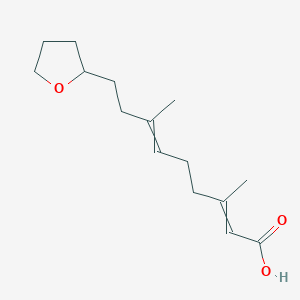
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
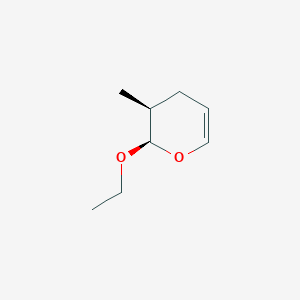
![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
